N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of cyclohexylamine with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance the yield and purity of the compound .
Chemical Reactions Analysis
N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential use in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:
- N-cyclohexyl-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide
- N-cyclohexyl-3-(4-isobutylphenyl)-1,2,4-oxadiazole-5-carboxamide
- N-cyclohexyl-3-(5-phenyl-2-furyl)-1,2,4-oxadiazole-5-carboxamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H19N3O3/c1-21-13-9-5-6-11(10-13)14-18-16(22-19-14)15(20)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,20) |
InChI Key |
TYOIIIMUIDDMOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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